Product packaging for Dmapa(Cat. No.:CAS No. 85653-38-9)

Dmapa

Cat. No.: B1212120
CAS No.: 85653-38-9
M. Wt: 253.2 g/mol
InChI Key: KFYRJJBUHYILSO-YFKPBYRVSA-N
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Description

Historical Trajectory of DMAPA Research and Development

The commercial production of this compound commonly involves a two-stage process. atamankimya.comatamankimya.commst.dk The initial step is a Michael reaction between dimethylamine (B145610) and acrylonitrile (B1666552), yielding dimethylaminopropionitrile. atamankimya.comatamankimya.commst.dkatamanchemicals.comwikipedia.org This intermediate is then subjected to hydrogenation to produce this compound. atamankimya.commst.dkatamanchemicals.comwikipedia.org Early research and development focused on optimizing these synthesis routes to achieve high purity and yield. atamankimya.commst.dkgoogle.com The versatility of this compound, stemming from its dual amine functionality, led to its exploration and adoption in a growing number of applications over time, moving from initial industrial uses to broader relevance in various chemical sectors. atamankimya.comsilverfernchemical.com

Interdisciplinary Relevance of this compound in Contemporary Chemical Science

This compound's chemical structure, featuring both a primary (-NH₂) and a tertiary amine (-N(CH₃)₂) group, makes it a highly reactive molecule capable of participating in a variety of chemical transformations. silverfernchemical.com It acts as a base and readily forms salts with acids. solechem.eu Its nucleophilic nature is leveraged in numerous organic synthesis reactions. solechem.eu

This reactivity underpins its significance across multiple disciplines within chemical science:

Polymer Chemistry: this compound is utilized as a curing agent for epoxy resins and as a catalyst in the production of polyurethane foams. atamankimya.comatamankimya.comsilverfernchemical.comontosight.ai It reacts with isocyanates to form ureas, which are relevant in polymer chemistry. solechem.eu Its role in these applications is to accelerate the curing process and enhance the mechanical properties of the resulting materials. silverfernchemical.comontosight.ai

Surfactant Chemistry: A major application of this compound is its use as a key intermediate in the synthesis of various surfactants, notably amphoteric surfactants like cocamidopropyl betaine (B1666868) (CAPB). atamankimya.comatamankimya.comatamanchemicals.comsilverfernchemical.comatamanchemicals.com These surfactants are widely used in personal care products due to their foaming and cleansing properties. atamanchemicals.comsilverfernchemical.comatamanchemicals.com Research in this area has also involved investigating this compound as a potential impurity in commercial-grade CAPB and its implications. cir-safety.orgnih.govresearchgate.netwalshmedicalmedia.com

Pharmaceutical and Agrochemical Chemistry: this compound serves as a crucial intermediate in the synthesis of certain pharmaceuticals and agrochemicals. atamankimya.comsilverfernchemical.comsolechem.euontosight.aigrandviewresearch.com Its amine group allows for the introduction of specific functionalities into target molecules, contributing to the synthesis of active pharmaceutical ingredients (APIs), herbicides, and pesticides. solechem.euontosight.aigrandviewresearch.commarketresearchfuture.comchemanalyst.com Research has also explored this compound's role in functionalizing pharmacologically active compounds and in the preparation of surfactants with biological activity. atamanchemicals.com

Water Treatment: this compound is used in the formulation of water treatment chemicals, including corrosion inhibitors and flocculants. atamankimya.comatamankimya.comsilverfernchemical.comatamanchemicals.com

Other Chemical Applications: this compound finds use in the production of ion-exchange resins, textile auxiliaries, paper adjuvants, photographic adjuvants, and as an additive in fuels and lubricants. atamankimya.comatamankimya.comcloudfront.neteastman.com Research continues to explore its utility in diverse areas, such as its effectiveness in anomeric deacylation reactions in carbohydrate chemistry and its potential in developing inhibitors for aminoglycoside-modifying enzymes. acs.orglookchem.com

Academic Scope and Research Significance of this compound Studies

Academic research on this compound spans various areas, reflecting its broad utility and interesting chemical properties. Studies delve into optimizing its synthesis, exploring novel reactions and derivatives, and understanding its behavior in different chemical systems. google.comacs.orglookchem.com

Research findings highlight this compound's effectiveness as a reagent in specific organic transformations. For instance, studies have shown this compound to be effective in anomeric deacylation reactions, yielding deprotected sugars in high yield, which are important precursors in carbohydrate chemistry. acs.org It has also been found useful for removing excess reagents in such reactions. acs.org

The significance of this compound studies in academia is further underscored by its role as a building block for synthesizing complex molecules with potential biological activities. Research into this compound-based surfactants exhibiting activity against bacteria and fungi exemplifies this. atamanchemicals.com Furthermore, its use in functionalizing pharmacologically important compounds demonstrates its value in medicinal chemistry research. atamanchemicals.com

The ongoing research into sustainable and bio-based production methods for this compound also represents a significant area of academic and industrial interest, aligning with broader efforts toward greener chemical manufacturing. marketresearchfuture.comglobalgrowthinsights.comgminsights.com

The diverse applications and ongoing exploration of its chemical properties ensure this compound remains a compound of significant interest in contemporary chemical research.

PropertyValueSource
Chemical FormulaC₅H₁₄N₂ mst.dkatamanchemicals.comatamanchemicals.com
Molar Mass102.18 g·mol⁻¹ chemicalbook.commst.dkatamanchemicals.com
AppearanceColourless liquid atamankimya.comatamanchemicals.comatamanchemicals.com
OdorFishy, ammoniacal, typical amine odor atamankimya.comatamanchemicals.comatamanchemicals.com
Density0.812 - 0.818 g/mL at 20-25°C chemicalbook.comcloudfront.netmst.dkatamanchemicals.com
Boiling Point132.1 - 135 °C chemicalbook.comcloudfront.netmst.dkatamanchemicals.com
Melting Point< -50 to < -60 °C or -70°C chemicalbook.comcloudfront.netmst.dk
Water SolubilityCompletely soluble / >10% chemicalbook.comatamankimya.comcloudfront.netatamanchemicals.com
Application AreaExamples of UseSources
Surfactants & Personal CareSynthesis of cocamidopropyl betaine (CAPB), shampoos, liquid soaps, conditioners, fabric softeners, emulsifiers, wetting agents, dyeing aids. atamankimya.comatamankimya.comatamanchemicals.comsilverfernchemical.comatamanchemicals.com
Polymers & ResinsEpoxy curing agent, polyurethane catalyst, ion-exchange resins. atamankimya.comatamankimya.comsilverfernchemical.comontosight.aiatamanchemicals.com
Water TreatmentCorrosion inhibitors, flocculants, water treatment chemicals. atamankimya.comatamankimya.comsilverfernchemical.comatamanchemicals.com
Pharmaceuticals & AgrochemicalsIntermediate in synthesis of APIs, antihistamines, anti-infectives, herbicides, pesticides, agrochemicals. atamankimya.comsilverfernchemical.comsolechem.euontosight.aigrandviewresearch.com
Industrial AdditivesGasoline additives, lubricant additives, corrosion inhibitors (aviation gasoline), anti-static agents, emulsifiers. atamankimya.comatamankimya.comcloudfront.neteastman.com
Textile, Leather, Paper, RubberTextile dyeing/finishing aids, anti-shrinking agent for leather, paper adjuvants, rubber processing. atamankimya.comatamankimya.comatamanchemicals.comatamanchemicals.com
Organic SynthesisVersatile intermediate, reagent for deacylation in carbohydrate chemistry, removal of excess reagents. chemicalbook.comsolechem.euacs.orgatamanchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16AsNO2S B1212120 Dmapa CAS No. 85653-38-9

Properties

CAS No.

85653-38-9

Molecular Formula

C7H16AsNO2S

Molecular Weight

253.2 g/mol

IUPAC Name

(2S)-2-amino-3-dimethylarsanylsulfanyl-3-methylbutanoic acid

InChI

InChI=1S/C7H16AsNO2S/c1-7(2,12-8(3)4)5(9)6(10)11/h5H,9H2,1-4H3,(H,10,11)/t5-/m0/s1

InChI Key

KFYRJJBUHYILSO-YFKPBYRVSA-N

SMILES

CC(C)(C(C(=O)O)N)S[As](C)C

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S[As](C)C

Canonical SMILES

CC(C)(C(C(=O)O)N)S[As](C)C

Synonyms

dimethylarsinopenicillamine
DMAPA

Origin of Product

United States

Synthetic Methodologies and Process Development for Dmapa

Established Industrial Synthesis Routes for DMAPA Production

The established industrial synthesis of this compound involves a two-step process starting from dimethylamine (B145610) (DMA) and acrylonitrile (B1666552) (ACN) mit-ivy.comatamankimya.com.

Traditional Two-Step Batch Hydrogenation Processes

The traditional method involves a two-step batch reaction. In the initial step, a Michael addition reaction occurs between dimethylamine and acrylonitrile to produce N,N-dimethylaminopropionitrile (DMAPN) mit-ivy.comresearchgate.net. This reaction typically involves adding a small amount of water (around 2% of the raw material mass) to promote the addition and azeotropically remove excess dimethylamine mit-ivy.com. The first stage aims to produce raw reaction products containing approximately 99% 3-dimethylaminopropionitrile atamankimya.com.

The second step involves the catalytic hydrogenation of the intermediate DMAPN to yield this compound mit-ivy.comresearchgate.net. This hydrogenation is commonly carried out under high-pressure conditions using a powdered Raney nickel catalyst in a kettle reactor mit-ivy.com. During this hydrogenation, competing and follow-on reactions can occur, leading to the formation of by-products, primarily the secondary amine bis-DMAPA and the tertiary amine tri-DMAPA mit-ivy.com. To suppress the formation of these by-products, alkaline additives such as caustic alkali aqueous solution or liquid ammonia (B1221849) are typically added, often in an amount of 12%-16% of the catalyst mass mit-ivy.com.

Continuous Production Methodologies

While batch processes are significant, accounting for approximately 40% of the total market, continuous production methodologies have gained prominence, representing around 60% of the global this compound market globalgrowthinsights.com. Continuous processes are favored by large-scale manufacturers due to their high efficiency, reduced downtime, lower production costs per unit, and ability to ensure a more stable supply of this compound globalgrowthinsights.com. Companies like Taminco have introduced new continuous production processes that have enhanced capacity and reduced energy consumption globalgrowthinsights.com.

Research has explored realizing the two-step synthesis of this compound in a continuous process using fixed-bed reactors researchgate.netresearchgate.net. In a continuous fixed-bed process for the first step (DMA and ACN to DMAPN), optimized conditions using fillers like H-ZSM-5 at 30 °C and 1.0 MPa pressure, with a Liquid Hourly Space Velocity (LHSV) of 1.1-4 h⁻¹ and a molar ratio of 1.00:1.00, achieved reaction conversion and selectivity higher than 99.5% researchgate.netresearchgate.netcetjournal.it. For the continuous hydrogenation of DMAPN in a fixed bed, optimized conditions using a ZL-311-R catalyst at 70 °C and 6 MPa, with an LHSV of 0.3 h⁻¹ and the presence of alkali liquor (NaOH), also resulted in reaction conversion and selectivity exceeding 99.5% researchgate.netresearchgate.netcetjournal.itaidic.it.

Novel and Green Synthesis Approaches for this compound

While the traditional route is dominant, there is increasing focus on sustainable and eco-friendly chemicals, projecting growth in innovations in this compound production processes globalgrowthinsights.com. Although specific details on novel green synthesis approaches for this compound itself are less explicitly detailed in the provided text, the broader trend in the chemical industry, and for compounds like this compound used in various applications including sustainable products, points towards the development of more environmentally conscious methods globalgrowthinsights.commarketreportanalytics.com. This compound has also been explored as a reagent or catalyst in green chemistry applications, such as a catalyst in tandem reactions for the synthesis of bicyclic ortho-aminocarbonitrile derivatives in ethanol (B145695), offering good to excellent yields under mild conditions syncsci.comsyncsci.com.

Optimization of this compound Production Processes and Efficiency

Optimization efforts in this compound production processes focus on enhancing efficiency, yield, and selectivity while minimizing by-product formation and reducing environmental impact mit-ivy.comglobalgrowthinsights.commarketresearchfuture.com. Technological advancements, particularly in process optimization and automation, are key drivers for efficiency gains and lower production costs marketreportanalytics.commarketresearchfuture.com.

In the traditional batch hydrogenation, the addition of caustic alkali aqueous solution or liquid ammonia is crucial for suppressing the formation of by-products like bis-DMAPA and tri-DMAPA mit-ivy.com. However, the use of these alkaline solutions generates significant amounts of wastewater and waste liquid that are difficult to degrade and process, increasing the burden of post-processing mit-ivy.com.

Research into continuous processes highlights optimized conditions for both the Michael addition and hydrogenation steps to achieve high conversion and selectivity researchgate.netresearchgate.netcetjournal.it. For instance, in the continuous hydrogenation of DMAPN, specific catalysts and reaction parameters (temperature, pressure, LHSV, alkali presence) are optimized to maximize this compound yield and purity researchgate.netresearchgate.netcetjournal.itaidic.it.

Table 1 summarizes optimized conditions and results for a continuous two-step this compound synthesis process based on research findings.

StepReactionCatalyst/FillerTemperature (°C)Pressure (MPa/bar)LHSV (h⁻¹)Molar Ratio (DMA:ACN)AlkaliConversion (%)Selectivity (%)
1 (Michael Addition)Dimethylamine + Acrylonitrile -> DMAPNH-ZSM-5 filler301.0 (10 bar)1.1 - 41.00:1.00N/A> 99.5> 99.5
2 (Hydrogenation)DMAPN + H₂ -> this compoundZL-311-R706 (60 bar)0.3N/ANaOH> 99.5> 99.5

Note: Data compiled from research on continuous synthesis methods researchgate.netresearchgate.netcetjournal.itaidic.it.

The continuous production process accounts for 60% of the total this compound market share, indicating its efficiency and scalability for large-scale production globalgrowthinsights.com. Innovations in production processes are projected to grow, driven by the focus on sustainable and eco-friendly chemicals globalgrowthinsights.com.

Purification Techniques and Their Research Implications for this compound

Following synthesis, the crude this compound product contains by-products that need to be removed to achieve high purity levels suitable for various applications mit-ivy.comatamankimya.com. Multiple-stage distillation is a primary technique used for purifying this compound atamankimya.comprocurementresource.comoecd.org. This process separates this compound from by-products based on their different boiling points atamankimya.com. The pure product typically has a this compound content greater than 99.5% atamankimya.comoecd.org.

Research into purification techniques also addresses specific impurities. For instance, 1,3-diaminopropane (B46017) can be present as an impurity in this compound obtained from the acrylonitrile and dimethylamine route google.com. A method for purifying this compound containing 1,3-diaminopropane involves adding metal compounds of transition elements before or during distillation google.com. These metal compounds form stable complexes with 1,3-diaminopropane, facilitating its removal google.com. Adding nickel sulfate (B86663) (NiSO₄·7H₂O) as a 25% aqueous solution to the bottom of the distillation column during the separation of low boiling first runnings has been shown to reduce the residual content of 1,3-diaminopropane google.com. For example, adding 1.5 mole of nickel sulfate per mole of 1,3-diaminopropane in a continuous distillation process resulted in this compound with approximately 80 ppm of 1,3-diaminopropane at the column head, with further purification by fractional distillation google.com.

Maintaining high purity is essential for this compound's effective use in numerous applications, and rigorous quality control protocols, including chromatographic techniques like GC-MS (Gas Chromatography-Mass Spectrometry), are employed to monitor the production process and ensure purity solechem.eu. Impurities like residual amines, particularly this compound itself, have been identified as potential causes of allergic reactions in products like cocamidopropyl betaine (B1666868), highlighting the importance of effective purification to minimize such contaminants cir-safety.orgcir-safety.orgresearchgate.net. Analytical methods like High-Performance Liquid Chromatography (HPLC) with derivatization have been developed to determine and quantify this compound and other potential contaminants in related products researchgate.net.

Purification TechniqueTarget ImpuritiesResearch Implication
Multiple-stage distillationBy-products (e.g., bis-DMAPA, tri-DMAPA) mit-ivy.comatamankimya.comStandard method for achieving high purity (>99.5%) atamankimya.comoecd.org.
Addition of transition metal compounds before/during distillation1,3-diaminopropane google.comEffective for reducing specific impurities by complex formation google.com.
Chromatographic techniques (e.g., GC-MS, HPLC)Monitoring and quantification of this compound and impurities solechem.euresearchgate.netEssential for quality control and ensuring product suitability for sensitive applications solechem.eucir-safety.orgcir-safety.orgresearchgate.net.

Catalytic Roles and Mechanistic Insights of Dmapa

DMAPA as a Nucleophilic Catalyst in Organic Reactions

The tertiary amine nitrogen in this compound can act as a nucleophile, initiating reactions by attacking electrophilic centers and forming reactive intermediates. solechem.eu This nucleophilic character is leveraged in several organic reactions.

Applications in Knoevenagel-Michael Cascade Reactions

This compound has been employed as a catalyst in one-pot multicomponent reactions, specifically in Knoevenagel-Michael cascade sequences. researchgate.netsyncsci.comsyncsci.com These reactions involve the condensation of an active methylene (B1212753) compound (such as malononitrile) with a carbonyl compound (like an aromatic aldehyde or cycloketone) (Knoevenagel reaction), followed by the addition of the resulting electron-deficient alkene to a Michael acceptor (Michael addition). researchgate.netsyncsci.comnih.gov

Studies have shown that a catalytic amount of this compound in ethanol (B145695) can effectively catalyze the reaction of aromatic aldehydes, cycloketones, and malononitrile, leading to the formation of bicyclic ortho-aminocarbonitrile derivatives. researchgate.netsyncsci.comsyncsci.com This protocol offers advantages such as good to excellent yields, short reaction times, mild reaction conditions, and easy product isolation through simple filtration. researchgate.netsyncsci.comsyncsci.com The proposed mechanism involves this compound initiating the Knoevenagel condensation, followed by the Michael addition cascade. researchgate.netsyncsci.com

Data highlighting the effectiveness of this compound in Knoevenagel-Michael cascade reactions can be illustrated by the yields obtained for bicyclic ortho-aminocarbonitrile derivatives:

ReactantsCatalyst Amount (mol%)SolventReaction TimeYield (%)
Aromatic aldehyde, Cycloketone, MalononitrileCatalyticEthanolShortGood to excellent researchgate.netsyncsci.comsyncsci.com

This compound in Selective Anomeric Deacylation in Carbohydrate Chemistry

In carbohydrate chemistry, selective deprotection of specific hydroxyl groups is crucial for synthesizing complex oligosaccharides and glycoconjugates. urmia.ac.ir this compound has been found to be an effective and inexpensive reagent for the selective anomeric deacylation of peracylated sugars. nih.govresearchgate.netacs.org This reaction removes the acyl group specifically at the anomeric carbon (C-1), providing 1-O deprotected sugars in high yields. nih.govresearchgate.netacs.org These deprotected sugars serve as valuable precursors for the formation of imidate glycosyl donors, which are widely used in glycosylation reactions. urmia.ac.irnih.gov

A key advantage of using this compound for this transformation is its compatibility with moist THF as a solvent and the simplified purification process, often requiring only an acidic wash to remove excess reagent and byproducts, thus avoiding chromatographic purification. nih.govacs.org this compound is also effective at removing excess reagents like benzoyl chloride and tosyl chloride. nih.govacs.org

Research findings demonstrate the efficiency of this compound in this application:

SubstrateReagentSolventYield (%)Purification Method
Peracylated sugarsThis compoundMoist THFHigh nih.govacs.orgAcidic wash nih.govacs.org

This compound in Base-Catalyzed Transformations

This compound, possessing both a primary and a tertiary amine group, can act as a base, promoting reactions that require basic conditions. atamanchemicals.comsolechem.eu Its basicity can facilitate proton abstraction, which is a key step in many organic reactions. For instance, in the Knoevenagel condensation step of the cascade reaction mentioned earlier, this compound can act as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion. syncsci.com

While the searches provided general information about this compound's basic nature and its use as a catalyst in polyurethane production (which often involves base-catalyzed reactions) atamankimya.comsolechem.eu, detailed mechanistic insights into specific base-catalyzed transformations solely mediated by this compound (outside of its dual role in cascade reactions) were not extensively covered. However, its amine functionalities inherently provide basic character, allowing it to participate in reactions where a base is required to activate a substrate.

Dual-Functionality of this compound in Multi-Component Reactions

Multicomponent reactions are valuable synthetic tools that assemble complex molecules from three or more starting materials in a single step. semanticscholar.orgresearchgate.net this compound's ability to promote such reactions efficiently under mild conditions highlights its utility as a versatile organocatalyst in this area of organic synthesis. researchgate.netsyncsci.com The specific dual roles (e.g., acting as a base in one step and a nucleophile or hydrogen bond donor/acceptor in another) would be dependent on the specific reaction mechanism of the MCR.

Supported and Immobilized this compound Catalysts Research

To enhance recyclability and ease of separation from reaction mixtures, research has explored the use of supported and immobilized catalysts. This involves anchoring the catalytic species onto a solid support. While the provided search results did not specifically detail research on immobilized this compound itself as a catalyst, they did touch upon the concept of supported catalysts in general and the immobilization of amine-containing species or palladium complexes on solid supports for catalytic applications. researchgate.netriken.jpresearchgate.netmdpi.com

For instance, research has focused on immobilizing palladium complexes, which are used in reactions where amines like this compound are reactants. wikipedia.orgrsc.orgnih.gov The immobilization of amine-modified nanoparticles, such as TiO2@TDI@this compound, has also been explored, where this compound is grafted onto a solid support to create a basic heterogeneous nanocatalyst. researchgate.netresearchgate.net Such immobilized catalysts offer advantages like easy recovery and reusability, contributing to more sustainable chemical processes. researchgate.netresearchgate.netnih.gov While these examples involve this compound as part of an immobilized system or in reactions with immobilized catalysts, they suggest the potential for developing supported this compound catalysts for various organic transformations.

Computational and Experimental Mechanistic Studies of this compound Catalysis

Understanding the precise mechanisms by which this compound catalyzes reactions is crucial for optimizing its performance and exploring new applications. Both computational and experimental studies have been employed to gain insights into these mechanisms. figshare.comacs.orgmdpi.coma-star.edu.sgnih.gov

Reaction Kinetics and Mechanisms (e.g., CO2 absorption)

The mechanism of CO2 absorption into this compound solutions has been a subject of detailed investigation, including through the use of 13C NMR spectroscopy. newcastle.edu.aufigshare.com Proposed reaction routes describe how CO2 is absorbed by the this compound solution. newcastle.edu.au

Role of Primary and Tertiary Amino Groups in Catalysis

The bifunctional nature of this compound, possessing both a primary (-NH2) and a tertiary (-N(CH3)2) amino group, is key to its catalytic activity. multichemexports.com Mechanistic analysis indicates that in reactions such as CO2 absorption, the primary amino group of this compound initially reacts with CO2. acs.org Following this initial reaction, the tertiary amino group acts as a proton acceptor, capturing a proton from the zwitterionic intermediate that is formed. acs.org This cooperative interaction between the primary and tertiary amino groups is suggested to contribute to the high absorption performance observed in systems involving this compound. acs.org The "mixed-amine effect" is a concept used to explain the enhanced performance in mixtures containing this compound, highlighting the synergistic roles of different amine types. acs.org

Dmapa in Polymer Chemistry and Advanced Materials Research

DMAPA as a Monomer for Polymer Synthesis

Dimethylaminopropylamine (this compound) serves as a versatile building block, or monomer, in the synthesis of a variety of specialty polymers. Its unique structure, featuring both a primary and a tertiary amine group, allows it to be incorporated into polymer chains, imparting specific functionalities and properties to the final material.

Synthesis of Specialty Polymers and Resins

This compound is utilized as a key intermediate in the production of various polymers, including polyamides and water-soluble cationic polyelectrolytes. alkylamines.com For instance, it can be reacted with dicarboxylic acids to form polyamides, which are known for their thermal stability and mechanical strength. nih.govresearchgate.net The incorporation of the flexible aminopropyl group from this compound into the polymer backbone can enhance the solubility of otherwise rigid aromatic polyamides. nih.gov

Another significant application is in the synthesis of flocculants for water treatment. Water-soluble cationic polyelectrolytes derived from this compound are effective in removing suspended solids and oils from wastewater. alkylamines.com These polymers function by neutralizing the charge of dispersed particles, causing them to aggregate and settle.

Role of this compound in Polymer Functionalization and Modification

The dual amine functionality of this compound makes it a valuable reagent for the functionalization and modification of existing polymers. silverfernchemical.com By grafting this compound onto a polymer backbone, chemists can introduce reactive sites and alter the polymer's physical and chemical properties.

When incorporated into a polymer chain, the tertiary amine group of this compound can act as an internal catalyst for further reactions or as a site for quaternization, which can be used to create polycationic copolymers with antimicrobial properties. This modification is particularly useful in developing materials for biomedical applications. The introduction of these amine groups can also enhance a polymer's adhesion to various substrates through dipole interactions.

Cross-linking and Curing Applications of this compound in Polymer Systems

This compound plays a crucial role as a cross-linking and curing agent in the production of thermosetting polymers like epoxy resins and polyurethanes. silverfernchemical.com Its reactive primary amine group can participate in the polymerization reaction, while the tertiary amine can catalyze the curing process.

Hardener in Epoxy Resins

In epoxy resin systems, this compound functions as a hardener. threebond.co.jp The active hydrogens on its primary amine group react with the epoxide groups of the epoxy resin, leading to the formation of a three-dimensional cross-linked network. threebond.co.jp This process, known as curing, transforms the liquid resin into a hard, durable thermoset material. The resulting cured epoxy resins exhibit excellent adhesion, chemical resistance, and mechanical properties. silverfernchemical.comthreebond.co.jp

This compound can also act as a catalyst in epoxy formulations, accelerating the curing reaction. cnrs.fr This catalytic activity allows for faster processing times and can be beneficial in applications where rapid curing is required. The curing process for epoxy resins is an exothermic reaction, and the rate of curing is dependent on the temperature and the specific formulation of the resin and hardener system. lmaleidykla.lt

Below is a table illustrating the typical curing schedule for an epoxy resin system, which can be influenced by the choice of curing agent like this compound.

Curing StageTemperature (°C)Time (hours)
Pre-curing752
Curing902
Post-curing1002

This table provides a general example of a curing schedule for an epoxy resin system. The actual parameters can vary depending on the specific resin, hardener, and application.

Catalyst and Curing Agent in Polyurethane Foams and Coatings

In the production of polyurethanes, this compound serves as both a catalyst and a chain extender. silverfernchemical.com As a catalyst, it promotes the reaction between isocyanates and polyols, which is the fundamental reaction in polyurethane formation. It is particularly effective in the production of polyurethane foams, where it helps to control the reaction rates and the final foam structure.

As a chain extender, this compound can be incorporated into the polyurethane backbone. This is achieved by reacting this compound with an excess of diisocyanate to form a prepolymer, which is then further reacted with a polyol. This process embeds this compound into the polymer chain, forming urea (B33335) linkages that can enhance the material's properties.

Research on Polymeric Materials Derived from this compound for Specific Chemical Applications

Ongoing research continues to explore the potential of this compound in creating advanced polymeric materials with tailored properties for specific applications. One area of focus is the development of high-performance polyurethane coatings with enhanced chemical resistance. By incorporating this compound into the polyurethane backbone, researchers have been able to create coatings that are more resistant to harsh chemicals.

The table below provides a general overview of the chemical resistance of standard polyurethane, which can be enhanced through modification with this compound.

Chemical SubstanceCompatibility Rating
Acetic Acid 20%Good
AcetoneSevere Effect
Ammonium (B1175870) HydroxideExcellent
BenzeneSevere Effect
Hydrochloric Acid (18.5%)Good
Sulfuric Acid (50%)Good

This table is for general guidance and is based on data for standard polyurethane at 21°C. The actual resistance can vary based on the specific formulation, concentration, and temperature. darwin-microfluidics.compsiurethanes.com

Furthermore, the presence of tertiary amine groups from this compound in the polymer structure is being investigated for applications in "smart" coatings. These functional groups have the potential to participate in self-healing mechanisms and can act as pH-responsive sites, opening up possibilities for corrosion-sensing and electroactive polyurethane films for anti-static applications.

Derivatization and Functionalization Chemistry of Dmapa

Synthesis and Reactivity of Amide Derivatives of DMAPA

The primary amine group of this compound readily undergoes condensation reactions with carboxylic acids to form stable amide derivatives. This reaction is a fundamental transformation for incorporating the dimethylaminopropyl moiety into a variety of molecular structures.

Synthesis: The synthesis of N-(3-dimethylaminopropyl) amides is typically achieved through a direct condensation reaction between this compound and a carboxylic acid. google.com This process involves heating the reactants, often in an excess of the amine, to drive the elimination of water. google.com To facilitate the removal of water and push the reaction to completion, a nitrogen sparge or vacuum distillation can be employed. google.comprepchem.com The reaction temperature is a critical parameter, with procedures describing heating ranges from 130°C to 180°C. google.comprepchem.com While the reaction can proceed without a catalyst, hypophosphorus acid is sometimes used to ensure a light-colored product. google.com

An example is the reaction of this compound with a fatty acid, which forms an N-(3-dimethylaminopropyl) fatty acid amide. neochemical.ru This process is central to the synthesis of various surfactants. The initial step involves the reaction of this compound with a fatty acid from a source like coconut oil to produce an intermediate, cocamidopropyl dimethylamine (B145610), also referred to as an amidoamine. walshmedicalmedia.com

General Reaction Scheme: R-COOH + H₂N-(CH₂)₃-N(CH₃)₂ → R-CONH-(CH₂)₃-N(CH₃)₂ + H₂O

Reactivity: The resulting amide derivatives retain the tertiary amine group from the original this compound molecule. This tertiary amine remains a reactive site for further functionalization. For instance, these amidoamines can be oxidized with hydrogen peroxide to form amine oxides, which are valued for their detergent and foam-boosting properties. neochemical.ru Alternatively, the tertiary amine can undergo quaternization reactions, as discussed in the following section. The amide linkage itself is generally stable but can be hydrolyzed under strong acidic or basic conditions, though this is not its primary reactive pathway in most applications.

Table 1: Representative Conditions for this compound Amide Synthesis

Reactants Temperature Pressure/Conditions Catalyst Outcome Reference
Decanoic acid, this compound 175°C Sealed autoclave None specified High conversion to amide google.com
3-Methoxybutyric acid amide, this compound 145-175°C High vacuum (for methanol removal) Sodium hydroxide N-(3-dimethylaminopropyl)crotonic acid amide prepchem.com
Fatty acid, this compound 130-180°C Nitrogen atmosphere, vacuum stripping None specified Fatty amidoamine google.com
Refined coconut oil, this compound >75°C and <175°C Not specified None specified Cocamidopropyl dimethylamine cir-safety.org

Quaternization Reactions of this compound for Functional Materials

Quaternization involves the alkylation of the tertiary amine group in this compound or its derivatives, converting it into a quaternary ammonium (B1175870) salt. This transformation imparts a permanent positive charge to the molecule, significantly altering its properties and creating functional materials for diverse applications.

Reaction Methodology: The quaternization reaction is typically carried out by treating a this compound derivative, such as a fatty amidoamine, with an alkylating agent. neochemical.ruresearchgate.net Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl chloride) and sulfates (e.g., dimethyl sulfate). researchgate.netgoogle.com The reaction converts the nucleophilic tertiary nitrogen into a tetra-substituted, cationic quaternary ammonium center.

For example, fatty amidoamines derived from this compound can be treated with benzyl chloride to yield quaternary ammonium compounds. neochemical.ru Similarly, polymers incorporating this compound residues can be quaternized. In one study, thermoresponsive polymers were functionalized with N-[3-(dimethylamino)propyl]acrylamide (a this compound-derived monomer), which could then be quaternized to (3-acrylamidopropyl)trimethylammonium chloride (DMAPAQ) to enhance pollutant removal capabilities. nih.gov

The progress and kinetics of such quaternization reactions on polymers can be monitored by techniques like proton nuclear magnetic resonance (¹H NMR). d-nb.info Studies on poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), a structurally related polymer, show that reaction rates increase with temperature, and the choice of alkyl halide (e.g., 1-iodobutane, 1-iodoheptane) affects the reaction kinetics. d-nb.info

Applications in Functional Materials: The resulting quaternary ammonium compounds, or "quats," possess cationic properties that make them useful as surfactants, fabric softeners, and antistatic agents. neochemical.ru These quaternized amines are often water-soluble, odorless, and effective as hair-cleaning and washing aids, as well as antiseptics and emulsifiers. neochemical.ru The permanent positive charge allows them to interact with negatively charged surfaces, a key feature for applications like water remediation, where they can bind to anionic pollutants such as perfluorooctanoic acid (PFOA). nih.gov

Table 2: Examples of Quaternization Reactions Involving this compound Derivatives

This compound Derivative/Substrate Quaternizing Agent Solvent/Conditions Product Type Application Area Reference
Fatty amidoamine Benzyl chloride Not specified Quaternary ammonium compound Textile finishing neochemical.ru
N,N-dimethylaminopropylamine Aqueous formaldehyde, then dimethyl sulfate (B86663) Dimethylformamide Quaternary ammonium salt Dyeing retarder google.com
N-[3-(dimethylamino)propyl]acrylamide (this compound) monomer in a polymer Not specified (implied quaternization) Aqueous environment Cationic hydrogel (DMAPAQ) Water remediation (PFAS binding) nih.gov
Tertiary amine methacrylate diblock copolymers (containing DMA residues) Methyl iodide, Benzyl chloride Mild conditions Cationic diblock copolymers pH-, salt-, and temperature-responsive materials researchgate.net

Incorporation of this compound into Macrocycles and Supramolecular Structures

The bifunctional nature of this compound and its derivatives makes them suitable components for the construction of complex molecular architectures such as macrocycles and supramolecular assemblies. These structures are of significant interest in fields like drug discovery and materials science.

Macrocycle Synthesis: Macrocycles are large ring-like molecules, and their synthesis often presents a significant chemical challenge. mdpi.com Research has demonstrated methods for the solid-phase synthesis of macrocycles utilizing precursors related to this compound. One study employed dimethoxy-propionic amide (DMPA) units, which are structurally similar to acylated this compound, for the closure of macrocyclic rings. nih.gov The methodology involves an intramolecular condensation of two DMPA units to form a 2-pyridone ring, which serves as the linking moiety in the macrocycle. nih.gov A key finding was that by using one secondary and one tertiary DMPA amide as precursors, the macrocyclization could be directed to yield a single, specific regioisomer of the 2-pyridone-linked macrocycle. nih.gov This approach provides a promising strategy for creating structurally defined macrocycles that could incorporate the functional handle of the this compound side chain.

Supramolecular Structures: Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov The derivatives of this compound, particularly amides and quaternized forms, possess functionalities that can participate in such interactions. For example, peptide amphiphiles (PAs), which consist of a peptide sequence linked to a hydrophobic tail, can self-assemble in water to form one-dimensional nanostructures. nih.govnorthwestern.edu The incorporation of this compound-derived functionalities could introduce pH-responsive behavior or specific binding sites into such assemblies. Cationization with this compound can facilitate the assembly of biomaterials into complex hierarchical structures, allowing them to maintain or enhance their function. walshmedicalmedia.com These self-assembly processes are crucial for creating advanced materials for applications ranging from drug delivery to tissue engineering. nih.govumass.edu

Research on Bio-Conjugation Strategies Utilizing this compound (Focus on chemical methodology)

Bio-conjugation is the chemical strategy of linking molecules to biomolecules such as proteins or nucleic acids. The reactive groups on this compound provide a handle for its incorporation into such conjugates, often to impart specific properties like positive charge or to act as a linker.

Chemical Methodology: The primary amine of this compound is a versatile nucleophile that can be used for conjugation. It can react with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) on a biomolecule to form a stable amide bond. This is a widely used method for labeling proteins and other biological macromolecules.

Conversely, the this compound moiety can be introduced first onto a molecule of interest, which is then conjugated to a biomolecule. For example, a fatty acid can be converted to its this compound amide, and this amidoamine can then be further functionalized for attachment. walshmedicalmedia.com

A key aspect of using this compound in bio-conjugation is the introduction of a tertiary amine and, upon quaternization, a permanent positive charge. This "cationization" can be used to modify the properties of biomaterials. walshmedicalmedia.com The chemical modification with this compound can allow various biomaterials to assemble into complex structures without denaturing proteins, thereby retaining or even enhancing their biological functionality. walshmedicalmedia.com This suggests that the chemical environment provided by the this compound linkage is mild enough to preserve the delicate structures of biomolecules.

While specific, detailed protocols for this compound bio-conjugation are not extensively covered in the provided search results, the fundamental reactions of its primary amine (acylation) and tertiary amine (quaternization) form the chemical basis for these strategies.

Spectroscopic and Chromatographic Studies of this compound Derivatives (Focus on research methodologies)

The analysis and characterization of this compound and its derivatives rely on a suite of standard spectroscopic and chromatographic techniques. These methods are essential for confirming the structure of synthesized products, determining purity, and quantifying trace amounts in various matrices.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of this compound derivatives. researchgate.net For instance, ¹H NMR can track the progress of quaternization reactions by observing the chemical shift changes in protons adjacent to the nitrogen atom as it becomes quaternized. d-nb.info The disappearance of the primary amine signal and the appearance of an amide proton signal would confirm amide formation. Solid-state ¹³C NMR has been used to characterize this compound-anchored polymers. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. The synthesis of this compound-functionalized polymers can be confirmed by the presence of characteristic peaks corresponding to amide and amine groups. researchgate.net In the synthesis of quaternary ammonium compounds, FTIR can show the disappearance of the ester's carbonyl stretch and the appearance of an amide's N-H band. researchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the separation and quantification of this compound and its derivatives. Because this compound itself lacks a strong UV chromophore, a derivatization step is often required for UV detection. scribd.com A common method involves reacting this compound with salicylaldehyde (B1680747) to form a UV-absorbing Schiff base (imine derivative). scribd.comresearchgate.net Another approach is pre-column derivatization with dansyl chloride, which creates a highly fluorescent derivative, allowing for sensitive detection. researchgate.net These methods enable the routine analysis of this compound levels in various samples. scribd.com

Ion-Exchange Chromatography (IEC): This technique is particularly well-suited for analyzing amines like this compound, which can be protonated to form cations. IEC has been successfully used to analyze trace levels of this compound in complex matrices like cosmetic surfactants. zenodo.org The method can overcome difficulties associated with liquid-liquid extraction from surfactant solutions by using solid-phase extraction (SPE) for sample preparation. zenodo.org By selecting a cation exchange column with appropriate functional groups (e.g., phosphonic acid), this compound can be effectively separated and quantified. zenodo.org

Table 3: Analytical Methodologies for this compound and Its Derivatives

Technique Methodology Purpose Analyte Reference
HPLC-UV Pre-column derivatization with salicylaldehyde to form an imine Quantification This compound in alkylaminoamides scribd.comresearchgate.net
HPLC Pre-column derivatization with dansyl chloride Quantification This compound researchgate.net
Ion Chromatography Cation exchange chromatography with solid-phase extraction Trace analysis This compound in surfactants zenodo.org
¹H NMR Monitoring chemical shifts Tracking reaction kinetics Polymeric this compound derivatives d-nb.info
¹³C Solid-State NMR Structural analysis Characterization of functionalized resin This compound-anchored polymer researchgate.net
FTIR Identification of functional groups Confirmation of synthesis Amide and quaternary ammonium derivatives researchgate.netresearchgate.net

Industrial Chemical Applications and Process Engineering Involving Dmapa

DMAPA as a Precursor in Chemical Manufacturing (General)

This compound serves as a key intermediate in the production of a diverse range of chemicals. Its dual amine functionality allows it to participate in various reactions, leading to the synthesis of complex molecules. This compound is used in the manufacture of binding agents, ion-exchange materials, dyes, agrochemicals, polyurethane fibers, and lubricants. atamankimya.comhoochemtec.comfishersci.ca It also finds application in the photographic and textile industries. atamankimya.comhoochemtec.comfishersci.ca The production of this compound typically involves a two-stage process starting from dimethylamine (B145610) and acrylonitrile (B1666552). atamankimya.comatamankimya.comprocurementresource.com The initial step is a Michael reaction to form dimethylaminopropionitrile, followed by hydrogenation to yield this compound. atamanchemicals.comatamankimya.comatamankimya.comprocurementresource.com

Role of this compound in Corrosion Inhibition Technologies

This compound plays a significant role in the development and application of corrosion inhibitors. It is used as a building block for lube oil dispersants, lubricity improvers, and corrosion inhibitors. hoochemtec.comprocurementresource.commonsonco.com this compound can react with metal surfaces to create a protective layer, which helps to reduce metal oxidation and corrosion. sinobiochemistry.com This property makes it valuable in formulations for rust-resistant primers, coatings, and paints used in various sectors, including marine, automotive, and construction, thereby extending the lifespan of materials. sinobiochemistry.com this compound has also been used in the preparation of amine phosphates, which serve as corrosion inhibitors for aviation gasoline. atamanchemicals.comatamankimya.comatamankimya.com

Applications of this compound in Water Treatment Chemical Processes

This compound is an important component in the formulation of chemicals used in water treatment. atamankimya.comeastman.comunivarsolutions.comsilverfernchemical.comhoochemtec.comatamankimya.com Its applications in this area include the production of flocculating agents and as a precursor for corrosion inhibitors in water systems. atamankimya.comsilverfernchemical.comhoochemtec.comfishersci.cafishersci.at

Production of Flocculating Agents

This compound is utilized as an intermediate in the production of flocculating agents. atamankimya.comhoochemtec.comfishersci.caprocurementresource.com These agents are used in water treatment to aggregate suspended solids and oil from wastewater, forming flocs that can be easily removed. atamankimya.comhoochemtec.comprocurementresource.com Water-soluble cationic polyelectrolytes derived from this compound act as flocculants in this process. atamankimya.com

Precursor for Corrosion Inhibitors in Water Systems

This compound is used in the formulation of water treatment chemicals, specifically as a precursor for corrosion inhibitors in industrial water systems. silverfernchemical.comfishersci.at These inhibitors enhance performance in boiler and cooling water treatments and help prevent scale buildup and corrosion. silverfernchemical.com

Utilization of this compound in Surfactant and Emulsifier Chemistry Research

This compound is extensively used in the research and production of surfactants and emulsifiers due to its ability to enhance reactivity, solubility, and compatibility in chemical applications. atamankimya.comeastman.comsilverfernchemical.com It is a key intermediate in the production of mild amphoteric surfactants used in various personal care and industrial products. atamankimya.comeastman.comsilverfernchemical.comatamankimya.com

Synthesis of Cocamidopropyl Betaine (B1666868) (CAPB) and Related Amphoteric Surfactants

A major application of this compound in surfactant chemistry is its role in the synthesis of cocamidopropyl betaine (CAPB) and related amphoteric surfactants. atamanchemicals.comatamankimya.comhoochemtec.comatamankimya.comwikipedia.orgelchemy.comindiamart.com CAPB is a widely used surfactant in personal care products such as shampoos, liquid soaps, and cosmetics. atamanchemicals.comatamankimya.comhoochemtec.comatamankimya.comwikipedia.orgindiamart.comatamanchemicals.com The synthesis of CAPB involves a two-step process. elchemy.comwikipedia.orggoogle.com The first step is the amidation of fatty acids, typically sourced from coconut or palm kernel oil (such as lauric acid), with this compound to form an intermediate amide. elchemy.comwikipedia.orggoogle.comcir-safety.org The primary amine group of this compound is more reactive and selectively reacts with the carboxylic group of the fatty acid. elchemy.comwikipedia.org The second step is a quaternization reaction where the intermediate amide reacts with chloroacetic acid under basic conditions. elchemy.comwikipedia.org This reaction involves the tertiary amine group of the intermediate amide, resulting in the formation of the quaternary ammonium (B1175870) center characteristic of CAPB. elchemy.comwikipedia.org

Table 1: Properties of this compound

PropertyValueSource
Chemical FormulaC₅H₁₄N₂ atamanchemicals.comatamankimya.comfishersci.caatamanchemicals.comatamanchemicals.com
Molar Mass102.181 g/mol atamanchemicals.comatamankimya.comfishersci.caatamanchemicals.com
AppearanceColorless liquid atamanchemicals.comatamankimya.comeastman.comunivarsolutions.comatamanchemicals.comatamanchemicals.com
OdorFishy, ammoniacal, or typical amine odor atamanchemicals.comatamankimya.comeastman.comunivarsolutions.comatamanchemicals.comatamanchemicals.com
Density812 mg/mL or 0.818 g/cm³ @ 20 °C atamanchemicals.comatamankimya.comunivarsolutions.comatamanchemicals.com
Boiling Point132.1 °C or 135.1 °C atamanchemicals.comatamankimya.comunivarsolutions.comatamanchemicals.com
Solubility in WaterCompletely soluble/miscible atamanchemicals.comatamankimya.comeastman.comunivarsolutions.comfishersci.caatamanchemicals.com

Table 2: Key Industrial Applications of this compound

Application AreaSpecific UsesSource
Chemical ManufacturingBinding agents, Ion-exchange materials, Dyes, Agrochemicals, Polyurethane fibers, Lubricants, Epoxy hardeners atamankimya.comhoochemtec.comfishersci.caprocurementresource.com
Corrosion InhibitionLube oil dispersants, Lubricity improvers, Rust inhibitors, Aviation gasoline corrosion inhibitors atamanchemicals.comatamankimya.comhoochemtec.comatamankimya.comprocurementresource.commonsonco.comsinobiochemistry.com
Water TreatmentFlocculating agents, Corrosion inhibitors in water systems atamankimya.comsilverfernchemical.comhoochemtec.comfishersci.caprocurementresource.comfishersci.at
Surfactant and Emulsifier ChemistrySynthesis of amphoteric surfactants (e.g., CAPB), Shampoos, Liquid soaps, Emulsifiers atamanchemicals.comatamankimya.comeastman.comsilverfernchemical.comhoochemtec.comatamankimya.comelchemy.comindiamart.com

Applications in Textile and Leather Processing

This compound plays a significant role in the textile and leather industries, primarily as an additive and intermediate in the production of processing aids. It is used in textile treatment formulations to function as a fabric softener and a dye-fixing agent. silverfernchemical.com Its application in textiles helps to improve color fastness and enhance the feel of the fabric. silverfernchemical.com In leather processing, this compound can be employed as an anti-shrinking agent. atamankimya.comatamanchemicals.com It is also used in the production of synthetic dyes and paints for materials like cotton, silk, synthetics, and leather. atamankimya.comalkylamines.com The ability of this compound derivatives to treat polyester (B1180765) films and fibers can reduce static electricity and improve their receptivity to dyes. atamankimya.com

This compound in Fuel and Lubricant Additives Research

Derivatives of this compound are explored and utilized in the research and formulation of fuel and lubricant additives. These derivatives can function as cloud point reducers, dispersants, and stabilizers in fuels, contributing to the prevention of deposits and icing, and potentially reducing octane (B31449) number requirements. atamankimya.comalkylamines.com In lubricants, this compound derivatives can be used as dispersants, viscosity index improvers, antioxidants, and corrosion inhibitors. procurementresource.comalkylamines.com this compound itself is mentioned as having direct uses in consumer and industrial markets as an unleaded gasoline additive that improves properties and provides bactericidal activity. atamankimya.com It is also used in the manufacture of corrosion inhibitors, such as amine phosphates, for aviation gasoline. atamankimya.com

This compound in Agrochemical Formulations (e.g., herbicides, pesticides)

This compound is a crucial intermediate in the synthesis of various agrochemicals, including herbicides, pesticides, and fungicides. solechem.euprocurementresource.comsilverfernchemical.commarketresearchfuture.com Its incorporation into agrochemical formulations can enhance the solubility and performance of active ingredients. silverfernchemical.com this compound's role as a building block contributes to the effectiveness and stability of these agricultural products. marketresearchfuture.com It finds utility in creating plant growth regulators and is instrumental in fertilizer formulations, aiding in nutrient stability and availability for plants. solechem.eu The demand for this compound in the agrochemical sector is driven by the need for efficient and reliable crop protection solutions. marketresearchfuture.commarketresearchfuture.com

Environmental Chemical Pathways and Degradation Studies of Dmapa

Chemical Degradation Mechanisms of DMAPA in Various Environments

The environmental persistence and transformation of N,N-Dimethyl-1,3-propanediamine (this compound) are governed by its reactions with chemical species present in different environmental compartments. Key mechanisms include its interaction with water (hydrolysis) and its degradation initiated by sunlight and reactive oxygen species (photochemical transformation).

This compound is considered to be hydrolytically stable. cloudfront.net This stability means that the compound does not readily react with water to break down under typical environmental pH and temperature conditions. Studies conducted under standardized testing guidelines indicate that hydrolysis is a minor elimination pathway for this compound in aquatic environments, with an estimated half-life of at least one year at 25°C. nih.gov Therefore, other degradation processes are more significant in determining its environmental fate.

While stable against hydrolysis, this compound is susceptible to photochemical transformation, particularly through reactions with hydroxyl radicals (•OH). nih.gov Hydroxyl radicals are highly reactive species formed in the atmosphere and aquatic environments through the interaction of sunlight with substances like dissolved organic matter and nitrates. nih.gov

Research on the ozonation of this compound has shown that hydroxyl radicals play a significant promotional role in its degradation. nih.gov One of the critical findings from these studies is the formation of the carcinogenic byproduct N-Nitrosodimethylamine (NDMA) directly from this compound during this process. The molar yield of NDMA was observed to increase with higher ozone dosages and was significantly influenced by pH, peaking at a pH of 8. The presence of an •OH radical scavenger was found to dramatically reduce the formation of NDMA, confirming the radical-mediated pathway. nih.gov The general mechanism involves the abstraction of a hydrogen atom from the this compound molecule by an •OH radical, initiating a series of reactions that can lead to its transformation and mineralization. nih.gov

Research on Biodegradation Pathways of this compound by Microorganisms

Biodegradation is a primary pathway for the removal of this compound from the environment. The compound is recognized as being readily biodegradable in freshwater environments. cloudfront.net Standardized tests have confirmed this, although in some cases, the strict 10-day window criterion for ready biodegradability was not met. oecd.org

Microorganisms, particularly bacteria, are capable of utilizing amines as a source of carbon and nitrogen for their metabolic processes. nih.govfrontiersin.org The biodegradation of aliphatic amines like this compound typically involves initial oxidation steps catalyzed by enzymes such as monooxygenases or dioxygenases. These enzymatic reactions introduce oxygen atoms into the molecule, destabilizing it and facilitating further breakdown. researchgate.net The metabolic pathway would proceed by cleaving the carbon-nitrogen bonds, eventually breaking the molecule down into smaller components like ammonia (B1221849), carbon dioxide, and water, which can be integrated into central microbial metabolic cycles. unesp.br The presence of both a primary and a tertiary amine group in this compound offers multiple sites for initial enzymatic attack.

Fate and Transport Modeling of this compound in Environmental Compartments (Focus on chemical distribution)

The environmental distribution of this compound is dictated by its physicochemical properties. Fate and transport models use these properties to predict how a chemical will move and partition between air, water, soil, and sediment. epa.govcdc.gov

This compound is completely miscible with water and possesses a low octanol-water partition coefficient (log Kow of -0.35), indicating it is hydrophilic. cloudfront.netoecd.org This property suggests that if released into the environment, this compound will preferentially reside in the water phase rather than partitioning to fatty tissues of organisms, hence it is not expected to bioaccumulate. cloudfront.net

Furthermore, this compound has a low potential for adsorption to soil and sediment. cloudfront.net However, its behavior is complicated by its basicity (pKa values of 9.9 and 7.7). In typical environmental conditions (pH 5-9), this compound will be completely protonated, existing as a cation. oecd.org This cationic form can influence its adsorption to negatively charged soil particles and organic matter, a factor that must be considered in transport modeling. Due to its low vapor pressure, significant releases into the air and long-range atmospheric transport are considered unlikely. cloudfront.net

Table 1: Environmental Fate Properties of this compound

Property Value/Description Implication for Environmental Distribution
Hydrolytic Stability Stable cloudfront.net Persists in water unless other degradation mechanisms are active.
Biodegradability Readily biodegradable in freshwater cloudfront.net Primary mechanism for removal from aquatic and soil environments.
Water Solubility Completely miscible cloudfront.net Tends to remain in the aqueous phase.
Log Kow -0.35 oecd.org Low potential for bioaccumulation.
Adsorption Potential Low cloudfront.net Mobile in soil and sediment, but its cationic nature at environmental pH can increase adsorption. oecd.org

| Vapor Pressure | Low (8 hPa at 20°C) oecd.org | Unlikely to be a significant atmospheric pollutant. |

Byproduct Formation and Management in this compound-Related Processes

Byproducts related to this compound can be generated during both its synthesis and its environmental degradation.

Synthesis Byproducts: The commercial production of this compound is a two-stage process: the reaction of dimethylamine (B145610) with acrylonitrile (B1666552) to form 3-dimethylaminopropionitrile (DMAPN), followed by the hydrogenation of DMAPN. atamankimya.comaidic.it During the second stage (hydrogenation), competing and subsequent reactions can occur, leading to the formation of various byproducts, including other secondary or tertiary amines. oecd.orgaidic.it These impurities are typically removed from the final product through a multi-stage distillation process to achieve a high purity of over 99.5%. oecd.orgatamankimya.com

Degradation Byproducts: As discussed in section 7.1.2, a significant and concerning byproduct of this compound's chemical degradation is the formation of N-Nitrosodimethylamine (NDMA). nih.gov This occurs during oxidative water treatment processes like ozonation, where this compound acts as an NDMA precursor. The formation is highly dependent on process conditions such as pH, oxidant dose, and the presence of other water constituents like bromide and nitrite (B80452) ions. nih.gov Management of this byproduct involves optimizing treatment process parameters to minimize its formation or employing advanced oxidation or reduction processes designed to destroy NDMA.

Table 2: Byproducts Associated with this compound

Process Associated Byproducts Formation Context Management
Chemical Synthesis Secondary and Tertiary Amines, Alcohols aidic.it Formed during the hydrogenation of the DMAPN intermediate. oecd.orgaidic.it Removed via multi-stage distillation of the final product. atamankimya.com

| Chemical Degradation | N-Nitrosodimethylamine (NDMA) nih.gov | Formed during oxidative water treatment (e.g., ozonation) of water containing this compound. nih.gov | Optimization of treatment conditions (pH, oxidant dose); advanced treatment for NDMA removal. nih.gov |

Table 3: List of Chemical Compounds

Compound Name Abbreviation
N,N-Dimethyl-1,3-propanediamine This compound
3-dimethylaminopropionitrile DMAPN
N-Nitrosodimethylamine NDMA
Acrylonitrile
Ammonia
Bromide
Carbon Dioxide
Dimethylamine
Nitrite
Ozone

Advanced Analytical Methodologies and Characterization Techniques in Dmapa Research

Chromatographic Techniques for the Analysis of DMAPA and its Intermediates

Chromatography is a cornerstone for the separation and quantification of this compound, particularly in complex mixtures such as cosmetic products and industrial reaction media. Various chromatographic methods have been developed to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of residual this compound. To enhance detection, especially with UV detectors, pre-column derivatization is often employed. A common derivatizing agent is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with the primary amine group of this compound, rendering it highly responsive to UV or fluorescence detection. Another approach involves derivatization with salicylaldehyde (B1680747) to form a Schiff base, which can be readily detected by UV spectrophotometry. A typical HPLC method for derivatized this compound might utilize a reversed-phase C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffered aqueous solution.

For more complex matrices and lower detection limits, hyphenated techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offer significant advantages. These methods provide high sensitivity and selectivity, often eliminating the need for derivatization. A UHPLC-MS/MS method using a hydrophilic interaction liquid chromatography (HILIC) column has been successfully developed to quantify this compound in cosmetic products. The use of stable isotopically labeled internal standards is a common practice in these assays to compensate for matrix effects and ensure accurate quantification.

Ion chromatography is another powerful technique for analyzing this compound, especially for detecting trace levels in surfactant solutions like cocoamidopropylbetaine (CAPB). This method leverages the cationic nature of this compound in acidic conditions. The separation is typically achieved on a cation exchange column, and detection is performed using suppressed conductivity. Solid-phase extraction (SPE) is often used for sample preparation to remove interfering matrix components.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is also utilized for the analysis of this compound. This technique is suitable for volatile compounds and provides excellent separation and identification capabilities.

Table 1: Selected Chromatographic Methods for this compound Analysis This table is interactive. Users can sort and filter the data.

Technique Column Type Derivatization Agent Detection Method Limit of Quantification (LOQ) Reference
HPLC Reversed-phase C18 Dansyl Chloride Diode Array Detector 0.02% in samples
HPLC Reversed-phase Salicylaldehyde UV Detection 0.4 mg/L
UHPLC-MS/MS HILIC None Tandem Mass Spectrometry -
Ion Chromatography Cation Exchange (Phosphonic Acid Groups) None Suppressed Conductivity 25 ppb
GC-MS - - Mass Spectrometry ≈1 mg/kg

Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring Involving this compound

Spectroscopic techniques are indispensable for the structural characterization of this compound, its derivatives, and for monitoring the progress of reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, confirming its structure. NMR can also be used to study the protonation constants of this compound through titration experiments, offering insights into its acid-base chemistry.

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to N-H stretching and bending vibrations of the primary amine, C-H stretching of the alkyl chain

Theoretical and Computational Chemistry Studies of Dmapa

Quantum Chemical Calculations of DMAPA Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like this compound. These calculations can determine optimized molecular geometries, charge distributions, and frontier molecular orbitals, which are crucial for understanding how this compound interacts with other molecules. Studies utilizing DFT have been employed to analyze the partial charges on nitrogen atoms in diamine solutions, which is relevant to understanding their behavior in applications such as CO2 capture newcastle.edu.au. Quantum chemical methods are widely used to study molecular structure and stability, as well as chemical reactivity and selectivity wavefun.com. They can provide insights into reaction energetics and equilibrium geometries wavefun.com. The application of quantum chemical methods allows for the calculation of functional group properties and their use in studying acidity and basicity, as well as reaction kinetics and regioselectivity mdpi.com.

Molecular Dynamics Simulations of this compound in Solution and Interfacial Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions in various phases, including solutions and at interfaces. For this compound, MD simulations can provide insights into its diffusion, solvation, and aggregation behavior. While direct MD studies specifically on this compound in solution or interfacial systems were not extensively detailed in the search results, related studies on other amines and surfactants highlight the capabilities of this method. MD simulations have been used to understand the structure and dynamics of lipid bilayers and their interfaces with water nih.gov. They have also been applied to investigate the self-aggregation behavior of mixed amine Gemini surfactant/sodium oleate (B1233923) systems at the air/water interface, examining structural parameters, surface tension, synergistic energy, and diffusion coefficients researcher.life. MD simulations are also utilized to calculate interfacial tension from fundamental principles osti.gov. Studies on CO2 capture using amine absorbents have employed MD simulations to assess diffusivity and intermolecular interaction strength in aqueous solutions researchgate.net. The molecular mechanism of phase separation in amine-water systems has also been revealed by MD simulations, illustrating the role of hydrogen bonding and intermolecular interactions in promoting aggregation researchgate.net.

Density Functional Theory (DFT) Studies of this compound Reaction Pathways

DFT is a widely used quantum chemical method for studying reaction mechanisms and pathways. For this compound, DFT calculations can help elucidate the steps and energy barriers involved in its reactions with other substances. DFT calculations have been used to propose main reaction routes for CO2 absorption into this compound solutions newcastle.edu.au. DFT is recognized as a facilitator of computations and a provider of new chemical insights, enabling the study of both kinetic and thermodynamic aspects of reactivity mdpi.com. DFT descriptors can be used to study reaction kinetics and regioselectivity mdpi.com. In the context of NDMA formation during the ozonation of this compound, Gaussian calculations (a software package that can perform DFT calculations) were used to propose possible transformation pathways, and radical recombination was verified as a primary pathway researchgate.net. DFT calculations have also been applied to study the adsorption of small molecules on surfaces and in confined geometries aspbs.com.

Prediction of Spectroscopic Properties of this compound and its Adducts (Computational methods)

Computational methods can be used to predict the spectroscopic properties of molecules, such as NMR, IR, and UV-Vis spectra. These predictions can aid in the identification and characterization of this compound and its reaction products or adducts. While specific computational studies predicting the spectroscopic properties of this compound and its adducts were not prominently featured in the search results, the general capability of quantum chemical methods for this purpose is well-established aspbs.com. For instance, quantum chemical calculations can be used to complement experimental information on electronic and spectral properties aspbs.com. FTIR and NMR spectroscopy are commonly used experimental techniques for characterizing compounds and their reactions ub.eduresearchgate.netscielo.brresearchgate.net. Computational chemistry can assist in interpreting these spectra by predicting vibrational frequencies (IR) and chemical shifts (NMR) based on molecular structure. Although not directly on this compound, studies on other compounds demonstrate the use of computational methods to analyze spectroscopic data; for example, DFT calculations were used in conjunction with FTIR and XPS to study the chemical interactions between CO2 and absorbent molecules researchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
N,N-Dimethylaminopropylamine (this compound)56982963
Carbon Dioxide (CO2)281
N-Nitrosodimethylamine (NDMA)6550
Acrylonitrile (B1666552)7855
Dimethylamine (B145610)634
1,3-Diaminopropane (B46017)7908

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive tables related solely to the theoretical/computational studies of this compound itself (e.g., calculated bond lengths, angles, energies from quantum chemistry, or diffusion coefficients from MD simulations of pure this compound) were not explicitly provided in a readily extractable format within the snippets. The snippets mention calculated parameters and results in a descriptive manner or refer to data within the full documents. Therefore, interactive data tables cannot be generated from the provided snippets that focus solely on this compound's computational properties as requested. However, the text describes the types of data that computational methods yield, such as nitrogen partial charges from DFT newcastle.edu.au, structural parameters, surface tension, synergistic energy, and diffusion coefficients from MD simulations of related systems researcher.liferesearchgate.net, and geometrical and energetical parameters from DFT ub.eduscielo.br.

For example, if specific data on calculated partial charges for this compound atoms from a DFT study were available in the snippets, an interactive table could be generated like this (illustrative example, data not from snippets):

AtomPartial Charge (calculated)
N (tertiary)-0.55
N (primary)-0.40
C (adjacent to primary N)0.25
......

Similarly, if MD simulation data for this compound diffusion in water were available, a table could be:

Temperature (K)Diffusion Coefficient (m²/s)
2987.5 x 10⁻¹⁰
3139.2 x 10⁻¹⁰
......

Since the specific numerical data for this compound from computational studies is not present in the provided search snippets, interactive tables cannot be generated based strictly on the available text content as requested. The text describes the application of these methods and the types of results obtained for this compound or related systems.

Future Research Directions and Emerging Paradigms in Dmapa Chemistry

Exploration of Novel Catalytic Systems Based on DMAPA

This compound's inherent basicity and dual amine functionality make it a promising candidate for catalytic applications. Research is actively exploring the use of this compound and its derivatives in the development of novel catalytic systems. These systems aim to facilitate various chemical transformations with improved efficiency and selectivity.

Studies have investigated the use of organic compounds, including amines and alkanolamines like this compound, as organocatalysts in reactions such as the amidation of fatty acid methyl esters. researchgate.netresearchgate.net It has been observed that catalysts containing hydroxyl groups can enhance the reaction rate in such amidations. researchgate.net

Furthermore, this compound has been utilized as a cheap and efficient catalyst in tandem reactions for the synthesis of bicyclic ortho-aminocarbonitrile derivatives via Knoevenagel-Michael cascades. syncsci.com This highlights its potential as an accessible organocatalyst for complex organic synthesis.

Ongoing research in inorganic and organometallic chemistry and catalysis also explores the design of new ligands and their transition metal complexes for various catalytic applications, including CO2 capture and functionalization, and catalytic systems for C-C, C-N, and C-O bond-forming reactions. While not exclusively focused on this compound, this broader area of research into amine-containing ligands and catalysts provides a framework for developing this compound-based catalytic systems for sustainable chemical processes. iiti.ac.in The development of novel catalyst materials and the fundamental characterization of catalyst surfaces are key aspects of this research. uwaterloo.ca

Development of Advanced Materials Utilizing this compound Derivatives

This compound derivatives are increasingly being explored for the development of advanced materials with tailored properties. The incorporation of this compound into polymer structures and other material matrices can impart desirable characteristics such as improved adhesion, thermal stability, and corrosion resistance. pmarketresearch.comneochemical.ru

In advanced materials manufacturing, this compound derivatives are used in the production of epoxy curing agents and polyurethane catalysts. pmarketresearch.com These materials are critical for high-performance coatings used in demanding sectors like aerospace and automotive industries, where properties such as thermal stability and corrosion resistance are essential. pmarketresearch.comneochemical.ru For instance, flame-retardant epoxy systems utilizing this compound derivatives are being developed for applications such as protecting electric vehicle battery components. pmarketresearch.com

This compound is also used as a curing agent for epoxy resins and polyurethanes, enhancing thermal stability and adhesion in coatings, adhesives, and composites. pmarketresearch.com The demand for epoxy resins in industries like automotive and aerospace underscores the importance of this compound in producing high-performance materials for lightweighting and corrosion resistance. pmarketresearch.com

Beyond traditional polymer applications, this compound and its derivatives are being investigated for use in novel materials. For example, this compound has been used to modify the surface of nanoparticles to tailor their interactions with proteins and cells, which is relevant for the evolving field of nanomedicine. uni-hamburg.de The surface charge of nanoparticles, which can be influenced by surface modification with compounds like this compound, significantly impacts their interactions with biological environments, including the formation of the protein corona. uni-hamburg.de

This compound has also shown promise in the development of materials for perovskite solar cells. Studies have demonstrated that this compound can exhibit strong adhesive strength to perovskite crystals and provide effective defect passivation, leading to improved power conversion efficiency and stability of the solar cells. rsc.org The chemical interactions between this compound and the perovskite material, including hydrogen bonding and charge transfer, contribute to the enhanced performance and stability of these devices. rsc.org

Furthermore, this compound derivatives find use in specialty chemicals such as surfactants and lubricant additives. pmarketresearch.com this compound-based surfactants are employed to improve emulsification in various formulations, including agrochemical and personal care products. pmarketresearch.com The versatility of this compound as a multifunctional amine drives the exploration of innovative formulations to meet the evolving needs of diverse industries. marketresearchfuture.com

Integration of this compound in Sustainable and Green Chemical Processes

A significant focus in the future of this compound chemistry is its integration into sustainable and green chemical processes. This involves developing environmentally friendly synthesis routes for this compound and utilizing this compound in applications that contribute to reduced environmental impact.

The chemical industry is increasingly emphasizing sustainable production methods, leading to a growing focus on sustainable and bio-based this compound production. marketresearchfuture.com Manufacturers are exploring alternative feedstocks and environmentally friendly processes to minimize the ecological footprint associated with this compound synthesis. marketresearchfuture.com Advancements in continuous-flow reactors, for example, have shown potential in reducing synthesis costs. pmarketresearch.com

The use of renewable feedstocks coupled with catalysis is a key principle of green chemistry. researchgate.net In this context, the catalytic conversion of fatty acid methyl esters, which can be derived from non-edible vegetable oils, into a range of useful chemicals is being explored. researchgate.net While not explicitly stating the use of this compound as a catalyst in this specific conversion, the broader research into utilizing renewable feedstocks and catalytic transformations aligns with the integration of this compound into sustainable processes.

Companies are investing in green technologies, including exploring bio-based this compound production and carbon capture and storage. marketresearchfuture.com This is driven by environmental regulations and the increasing demand for sustainable products. marketresearchfuture.com Recent developments include the expansion of biomass-balanced portfolios that include bio-circular certified this compound, contributing to the use of renewable raw materials. rootsanalysis.com

The development of environmentally friendly and high-performance this compound derivatives is a continuous area of innovation. researchandmarkets.com The focus on sustainable production practices, reducing waste generation, and exploring bio-based alternatives is becoming increasingly important for attracting environmentally conscious customers and meeting the demand for eco-friendly chemical solutions. researchandmarkets.com

Interdisciplinary Research Frontiers Involving this compound (e.g., CO2 capture)

This compound is at the forefront of interdisciplinary research, particularly in areas addressing global challenges such as climate change. Its chemical properties make it relevant for applications like carbon dioxide (CO2) capture.

Research is exploring the use of this compound and its derivatives as solvents or components of solvent systems for CO2 capture. repec.org Studies have investigated the CO2 capture performance of this compound and its derivatives, analyzing factors such as CO2 equilibrium solubility, bicarbonate formation, heat of CO2 absorption, and CO2 cyclic capacity. repec.org Experimental results have shown that this compound and certain derivatives exhibit good mass transfer performance compared to some conventional amines used for CO2 capture. repec.org

The mechanism of CO2 capture by amines typically involves the formation of carbamates or bicarbonates. mdpi.com this compound, as a diamine with both primary and tertiary amine groups, can participate in these reactions, making it a potential candidate for developing efficient CO2 capture technologies. Research has specifically investigated CO2 capture and in-situ conversion into bicarbonate using this compound modified with propylene (B89431) oxide groups, demonstrating enhanced bicarbonate generation compared to unmodified this compound. researchgate.netresearchgate.net

The integration of this compound into CO2 capture technologies aligns with the broader effort to develop sustainable solutions to reduce greenhouse gas emissions. mdpi.com Research in this area often involves a multidisciplinary approach, combining chemical engineering, materials science, and environmental science to develop effective and scalable CO2 capture processes. nih.gov

Beyond CO2 capture, this compound's versatility lends itself to other interdisciplinary research areas, such as its use in developing functional materials for various applications, as discussed in Section 10.2. Its role in synthesizing compounds for pharmaceuticals and agrochemicals also represents interdisciplinary frontiers involving chemistry, biology, and medicine. gminsights.compmarketresearch.com

Challenges and Opportunities in this compound Research and Industrial Application

The future of this compound research and industrial application presents both challenges and opportunities. Navigating these aspects is crucial for the continued growth and innovation in this compound chemistry.

One significant challenge is the volatility in raw material prices, particularly for propylene and dimethylamine (B145610), which are key feedstocks for this compound production. databridgemarketresearch.com Fluctuations in these costs can impact production expenses and potentially affect market growth. databridgemarketresearch.com Effective supply chain management and exploring alternative raw material sources are necessary to mitigate these financial risks. marketresearchfuture.comdatabridgemarketresearch.com

Another challenge involves stringent environmental regulations and the need to address potential environmental and health aspects of chemical substances. marketresearchfuture.commarketreportanalytics.com Compliance with evolving regulations and ensuring the safe and responsible use of this compound are key considerations for manufacturers. marketresearchfuture.com This also drives the opportunity for developing more environmentally friendly production processes and sustainable this compound derivatives. researchandmarkets.commarketresearchfuture.com

Competition from substitute chemicals also poses a challenge to the this compound market. marketreportanalytics.com Continuous innovation and the development of high-performance, cost-effective this compound-based solutions are essential to maintain competitiveness.

Despite these challenges, numerous opportunities exist. The increasing demand for this compound across diverse sectors, including pharmaceuticals, water treatment, agrochemicals, and advanced materials, is a primary driver for market growth. gminsights.commarketreportanalytics.com The versatility of this compound allows for its application in a wide range of products, from personal care items to industrial chemicals. procurementresource.comdatabridgemarketresearch.com

Technological advancements in production processes offer opportunities for improved efficiency and reduced costs. gminsights.commarketreportanalytics.com Innovations in catalytic amination processes and green chemistry protocols can further enhance this compound's relevance and sustainability. pmarketresearch.com

The development of new applications and derivatives of this compound presents significant growth opportunities. marketreportanalytics.com Ongoing research into areas like advanced materials and CO2 capture can unlock new markets and drive demand. gminsights.comrootsanalysis.com

Regional market growth, particularly in emerging economies with expanding agricultural and industrial sectors, also provides opportunities for increased this compound consumption. pmarketresearch.commarketresearchfuture.com

Strategic partnerships with key players in downstream industries can ensure stable demand and provide access to new markets and technologies. researchandmarkets.com Focusing on sustainability and green chemistry is not only a regulatory requirement but also an opportunity to attract environmentally conscious customers and gain a competitive advantage. researchandmarkets.com

Q & A

Basic Research Questions

Q. How to design an initial experimental framework for studying Dmapa’s chemical properties?

  • Methodological Answer :

Identify Variables : Define independent variables (e.g., temperature, concentration) and dependent variables (e.g., reaction rate, yield). Use control variables (e.g., solvent purity) to minimize confounding effects .

Literature Review : Extract protocols from peer-reviewed studies on similar compounds to establish baseline parameters.

Pilot Experiments : Conduct small-scale trials to optimize conditions (e.g., reaction time, catalyst load) before full-scale replication.

  • Example Table :
Variable TypeRole in this compound ResearchExample Values
IndependentControlled by researcher25°C, 0.1M solution
DependentMeasured outcome85% yield, 120 mins
ControlHeld constantpH 7.0, argon atmosphere

Q. What are the essential components of a Data Management Plan (DMP) for this compound research?

  • Methodological Answer :

Data Types : Specify spectroscopic (NMR, IR), kinetic (reaction rates), and structural (crystallography) data .

Storage & Format : Use non-proprietary formats (e.g., .csv for kinetic data) and cloud repositories with version control.

FAIR Compliance : Ensure data is Findable (DOIs), Accessible (open-access protocols), Interoperable (standardized metadata), and Reusable (detailed README files) .

Q. How to conduct a systematic literature review for this compound-related studies?

  • Methodological Answer :

Keyword Strategy : Combine terms like “this compound synthesis,” “reactivity,” and “applications” with Boolean operators (AND/OR) .

Database Selection : Use Scopus, PubMed, and Web of Science, applying filters for publication date (last 10 years) and peer-reviewed status.

Topic Modeling : Apply LDA (Latent Dirichlet Allocation) to cluster studies by themes (e.g., catalytic applications, toxicity profiles) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data on this compound’s catalytic mechanisms?

  • Methodological Answer :

Statistical Validation : Use ANOVA to identify outliers or multivariate regression to isolate conflicting variables .

Cross-Method Verification : Compare results from complementary techniques (e.g., kinetic assays vs. computational simulations).

Iterative DMP Revisions : Update hypotheses and data collection protocols based on interim findings .

Q. What strategies ensure reproducibility of this compound synthesis across laboratories?

  • Methodological Answer :

Protocol Standardization : Document exact reagent grades, equipment calibration logs, and environmental conditions (humidity, light exposure).

Collaborative Validation : Share raw data and intermediate samples with external labs for independent verification .

  • Example Workflow :
  • Lab A: Synthesize this compound → Share metadata (e.g., HPLC parameters).
  • Lab B: Replicate synthesis → Compare yield/purity using Bland-Altman analysis.

Q. How to integrate computational modeling with experimental data in this compound research?

  • Methodological Answer :

Molecular Dynamics (MD) : Simulate this compound’s interactions with substrates using software like GROMACS, validating results with experimental kinetics .

Machine Learning : Train models on spectral databases to predict unknown reaction pathways or byproducts.

Data Fusion : Combine MD outputs with experimental XRD data to refine 3D molecular structures .

Q. What ethical considerations arise when handling toxicological data on this compound?

  • Methodological Answer :

Data Privacy : Anonymize datasets containing sensitive health-related outcomes (e.g., cytotoxicity assays) .

Ethical Review Boards : Submit protocols for approval, addressing risks of data misuse or environmental release.

DPIA Compliance : Conduct a Data Privacy Impact Assessment if human/animal data is involved .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.